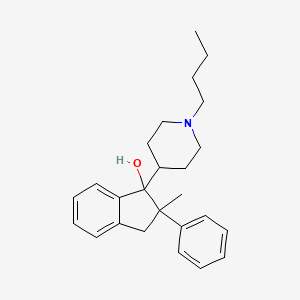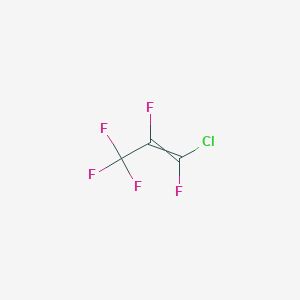
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene is a chemical compound with the molecular formula C3ClF5 and a molecular weight of 166.48 . It is also known by its CAS number 2804-49-1 .
Synthesis Analysis
One of the methods reported for its synthesis involves dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane .Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, one chlorine atom, and five fluorine atoms .Chemical Reactions Analysis
1,2,3,3,3-Pentafluoropropene, an unsaturated fluorocarbon with the formula HFC=C(F)CF3, is of interest as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners .Physical and Chemical Properties Analysis
This compound has a boiling point of 7.9 °C and a predicted density of 1.514±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis and Reactions
1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene has been utilized in various chemical syntheses and reactions. Larichev et al. (2014) demonstrated the use of a similar compound, (E)-trimethyl(perfluoroprop-1-enyl)silane, prepared from a related pentafluoroprop-1-ene, for transferring the perfluoroprop-1-enyl group to electrophiles containing a carbonyl group. This reaction resulted in the formation of secondary and tertiary alcohols containing the Z-CF3CF═CF– fragment, which has significant implications in organic synthesis (Larichev et al., 2014). Anilkumar and Burton (2005) described a method for the synthesis of α,β,β-trifluorostyrenes and α-chloro-β,β-difluorostyrenes, using a dehydrofluorination process that involves compounds similar to this compound (Anilkumar & Burton, 2005).
Nucleophilic Vinyl Substitution
Sazonov et al. (2001) explored the reactions between 1-chloro-2-(trifluoromethyl)-hexafluorocyclopent-1-ene and various anions of transition metal carbonyls. This study is relevant as it provides insights into nucleophilic vinyl substitution reactions, which are crucial in organic chemistry and material science (Sazonov, Artamkina, & Beletskaya, 2001).
Molecular Structure and Vibrational Assignments
The molecular structure and vibrational assignments of compounds related to this compound have been a subject of research. Tayyari et al. (2008) investigated the molecular structure of 1-chloro-1,1-difluoro-pentane-2,4-dione using ab initio and Density Functional Theory calculations. This research provides valuable information on the structural and vibrational aspects of chloro- and difluoro- substituted compounds, which are closely related to this compound (Tayyari et al., 2008).
Refrigerant Applications
This compound has also been studied for its potential use as a refrigerant. Fedele et al. (2016) presented data on the vapor pressure of cis-1,2,3,3,3-Pentafluoroprop-1-ene, highlighting its potential as a non-flammable working fluid with low global warming potential. This study is significant in the context of environmental sustainability and the search for eco-friendly refrigerants (Fedele et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-1,2,3,3,3-pentafluoroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLPMHLSZDVUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694143 |
Source


|
| Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-49-1 |
Source


|
| Record name | 1-Chloro-1,2,3,3,3-pentafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,2,3,3,3-pentafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1501974.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1501987.png)
![4-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1501988.png)
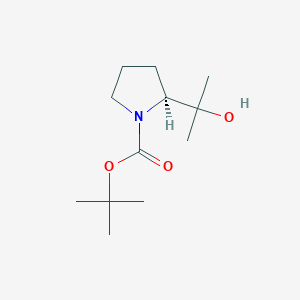
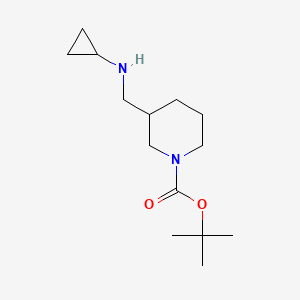
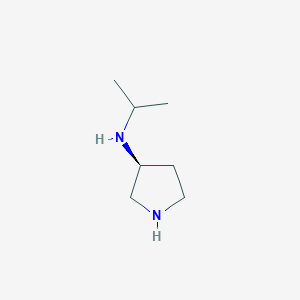
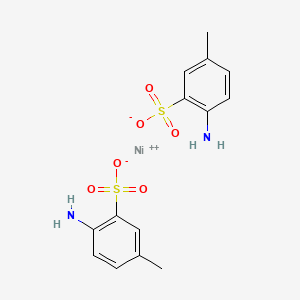
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B1502045.png)
![ethyl (1R,2S)-1-([[(1R,2R,4R)-2-[hex-5-en-1-yl(methyl)carbamoyl]-4-[[2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl]oxy]cyclopentyl]-carbonyl]amino)-2-vinylcyclopropanecarboxylate](/img/structure/B1502047.png)
![15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl 1-[(cyclohex-1-ene-1-carbonyl)amino]cyclopropane-1-carboxylate](/img/structure/B1502052.png)
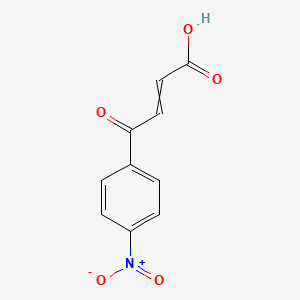
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1502056.png)
![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
